molecular formula C8H4F4O2 B115377 4-Fluoro-2-(trifluoromethyl)benzoic acid CAS No. 141179-72-8

4-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No. B115377
M. Wt: 208.11 g/mol
InChI Key: JUHPDXOIGLHXTC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative . It appears as a slightly yellow needle-like crystalline powder . Molecular orbital and empirical methods have been utilized to determine its computed steric and electronic properties .


Synthesis Analysis

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid involves various methods. For example, 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . Another method involved the use of 4-(Trifluoromethyl)benzoic acid in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(trifluoromethyl)benzoic acid can be analyzed using various methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)benzoic acid is involved in various chemical reactions. For instance, it was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

4-Fluoro-2-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³, a boiling point of 239.0±40.0 °C at 760 mmHg, and a flash point of 98.3±27.3 °C . It has a molar refractivity of 38.2±0.3 cm³ and a molar volume of 139.7±3.0 cm³ . Its molecular formula is C8H4F4O2, with an average mass of 208.110 Da and a monoisotopic mass of 208.014740 Da .

Scientific Research Applications

1. Molecular Property Analysis

4-Fluoro-2-(trifluoromethyl)benzoic acid has been studied for its physicochemical properties. Ghauri et al. (1992) explored the molecular properties of this compound using computational chemistry and NMR spectroscopy, finding that phase II glucuronidation or glycine conjugation reactions dominated its metabolism. This research aids in understanding the metabolism and potential applications of such compounds (Ghauri et al., 1992).

2. Synthesis and Chemical Transformations

Bennetau et al. (1995) reported on the directed lithiation of benzoic acids, including 4-Fluoro-2-(trifluoromethyl)benzoic acid, demonstrating its role in chemical synthesis and transformations. This research contributes to the broader understanding of how this compound can be chemically manipulated for various applications (Bennetau et al., 1995).

3. Organometallic Methods for Functionalization

Schlosser (2005) explored organometallic methods for the functionalization of aromatic and heterocyclic substrates, including compounds containing 4-Fluoro-2-(trifluoromethyl)benzoic acid. This study is significant in developing new building blocks for therapeutic or pesticidal activity, demonstrating the versatility of this compound in chemical synthesis (Schlosser, 2005).

4. Pharmaceutical Synthesis

Li Zhi-yu (2012) utilized 4-Fluoro-2-(trifluoromethyl)benzoic acid in the synthesis of Androgen Receptor Antagonists MDV3100, illustrating its importance in pharmaceutical compound synthesis. This research underscores the compound's relevance in the development of new drugs (Li Zhi-yu, 2012).

5. Materials Science Applications

In materials science, Fouzai et al. (2018) studied the properties of binary mixtures derived from liquid crystals containing 4-Fluoro-2-(trifluoromethyl)benzoic acid. Their research provides insights into the compound's influence on the electro-optical properties of materials (Fouzai et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHPDXOIGLHXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350849
Record name 4-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzoic acid

CAS RN

141179-72-8
Record name 4-Fluoro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FY Ghauri, CA Blackledge, RC Glen… - Biochemical …, 1992 - Elsevier
… 4-amino benzoic acid (II), 2-fluoro-4trifluoromethyl benzoic acid (12), 4-fluoro-2-trifluoromethyl benzoic acid (13), 3-trifluoromethyl-C fluorobenzoic acid (14). We have monitored the …
Number of citations: 54 www.sciencedirect.com
C Wang, M Zhu, X Lu, H Wang, W Zhao… - Bioorganic & Medicinal …, 2018 - Elsevier
We report herein the design and synthesis of a series of structural modified dimethylpyridazine compounds as novel hedgehog signaling pathway inhibitors. The bicyclic phthalazine …
Number of citations: 16 www.sciencedirect.com
X Lu, Y Peng, C Wang, J Yang, X Bao, Q Dong… - European Journal of …, 2017 - Elsevier
… Target molecules 15 was obtained by condensation of 14 with 4-fluoro-2-trifluoromethyl benzoic acid (6) activated by EDC·HCl and DMAP. …
Number of citations: 20 www.sciencedirect.com
D Ji, W Zhang, Y Xu, JJ Zhang - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
A series of anthranilamide derivatives were designed and synthesized as novel smoothened (SMO) inhibitors based on the SMO inhibitor taladegib (LY2940680), which can also inhibit …
Number of citations: 9 www.sciencedirect.com
LA Thompson, JA Ellman - Chemical reviews, 1996 - ACS Publications
One of the initial steps in the development of therapeutic agents is the identification of lead compounds that bind to the receptor or enzyme target of interest. Many analogs of these lead …
Number of citations: 099 pubs.acs.org
S Song, J Jiang, L Zhao, Q Wang, W Lu… - European Journal of …, 2019 - Elsevier
The Hedgehog (Hh) pathway plays a critical role during embryonic development by controlling cell patterning, growth and migration. In adults, the function of Hh pathway is curtailed to …
Number of citations: 6 www.sciencedirect.com
AK Mahato, JM Renko, J Kopra, T Visnapuu… - BioRxiv, 2019 - biorxiv.org
Motor symptoms of Parkinson’s disease (PD) are caused by degeneration and progressive loss of nigrostriatal dopamine neurons. Currently no cure for this disease is available. …
Number of citations: 2 www.biorxiv.org
SM Dankwardt, SR Newman, JL Krstenansky - Tetrahedron letters, 1995 - Elsevier
Pergamon Solid Phase Synthesis of Aryl and Benzylpiperazines and their Application in Combinatorial Chemistry Page 1 Pergamon 0040-4039(95)00930-2 Tetrahedron Letters, Vol. 36…
Number of citations: 94 www.sciencedirect.com
SB Hoyt, C London, H Ok, E Gonzalez, JL Duffy… - Bioorganic & medicinal …, 2007 - Elsevier
A series of benzazepinones were synthesized and evaluated as hNa v 1.7 sodium channel blockers. Several compounds from this series displayed good oral bioavailability and …
Number of citations: 64 www.sciencedirect.com

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